molecular formula C16H14F3NO2 B5499660 4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5499660
M. Wt: 309.28 g/mol
InChI Key: DJMOJUFBMREVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the molecules it is part of, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts. The reaction conditions often require the presence of a base and a solvent, such as acetonitrile, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and heterogeneous catalysts. These methods offer advantages in terms of reaction efficiency, product yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, such as enzymes or receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of biological processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific structural features, such as the octahydroquinoline core and the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)10-4-1-3-9(7-10)11-8-14(22)20-12-5-2-6-13(21)15(11)12/h1,3-4,7,11H,2,5-6,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMOJUFBMREVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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